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molecular formula C24H29F3N6O2 B8510560 Piperazine,1-[6-(2-oxo-3-pentyl-1-imidazolidinyl)-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-

Piperazine,1-[6-(2-oxo-3-pentyl-1-imidazolidinyl)-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-

Cat. No. B8510560
M. Wt: 490.5 g/mol
InChI Key: UFHZMLKPTKNMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767677B2

Procedure details

Following the procedure as described in Example 2, making variations only as required to use 1-iodopentane in place of 1-iodo-3-methylbutane to react with 1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one, the title compound was obtained as a white solid in 13% yield (7.4 mg). 1H NMR (300 MHz, CDCl3) δ 8.45 (d, J=9.9 Hz, 1H), 7.71 (d, J=7.5 Hz, 1H), 7.47-7.64 (m, 2H), 7.33 (d, J=7.5 Hz, 1H), 6.99 (d, J=9.9 Hz, 1H), 3.82-4.13 (m, 4H), 3.43-3.65 (m, 6H), 3.23-3.34 (m, 4H), 1.48-1.62 (m, 2H), 1.20-1.36 (m, 4H), 0.87 (d, J=7.5 Hz, 3H). MS (ES+) m/z 491 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[F:7][C:8]([F:36])([F:35])[C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:24]=[N:23][C:22]([N:25]3[CH2:29][CH2:28][NH:27][C:26]3=[O:30])=[CH:21][CH:20]=2)[CH2:15][CH2:14]1)=[O:12]>>[CH2:2]([N:27]1[CH2:28][CH2:29][N:25]([C:22]2[N:23]=[N:24][C:19]([N:16]3[CH2:17][CH2:18][N:13]([C:11](=[O:12])[C:10]4[CH:31]=[CH:32][CH:33]=[CH:34][C:9]=4[C:8]([F:35])([F:36])[F:7])[CH2:14][CH2:15]3)=[CH:20][CH:21]=2)[C:26]1=[O:30])[CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCC
Step Two
Name
1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=O)N2CCN(CC2)C2=CC=C(N=N2)N2C(NCC2)=O)C=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N1C(N(CC1)C=1N=NC(=CC1)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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